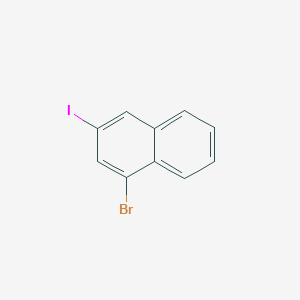

1-Bromo-3-iodonaphthalene

Description

Properties

IUPAC Name |

1-bromo-3-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIWCDQIVBSZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Iodination of Bromonaphthalene Derivatives

A widely employed strategy involves the regioselective deprotonation of bromonaphthalene precursors followed by iodination. For example, 3-bromo-1-fluoronaphthalene undergoes lithiation at −75°C using n-butyllithium and diisopropylamine in tetrahydrofuran (THF)/hexane, generating a stable aryl lithium intermediate. Subsequent quenching with iodine affords 3-bromo-1-fluoro-2-iodonaphthalene in 80% yield. Adapting this method to 1-bromonaphthalene would require precise temperature control (−70°C to −75°C) to direct lithiation to the 3-position, a challenge due to naphthalene’s inherent α-selectivity.

Key Reaction Conditions:

Copper-Mediated Halogen Exchange

Ullmann-Type Substitution with Copper(I) Iodide

The Ullmann reaction enables bromine-to-iodine exchange in aromatic systems. A patent describing the synthesis of 3-iodothiophene from 3-bromothiophene illustrates this approach: heating the bromo precursor with CuI in quinoline at 140°C for 18 hours achieves 99% conversion. Applied to naphthalene systems, 1-bromo-3-iodonaphthalene could be synthesized from 1,3-dibromonaphthalene via selective substitution at the 3-position.

Optimized Parameters:

Diazotization and Sandmeyer-Type Reactions

Sandmeyer Iodination of Aminonaphthalene Precursors

Diazotization of 3-amino-1-bromonaphthalene followed by iodide substitution offers a viable pathway. A patent detailing the synthesis of 1-bromo-3,5-difluorobenzene via diazotization of 3,5-difluoroaniline with HBr/NaNO₂ and subsequent CuBr-mediated bromination achieved 82% yield. For iodination, replacing CuBr with KI in the Sandmeyer reaction could yield This compound , though the precursor’s synthesis remains a bottleneck.

Critical Steps:

Direct Halogenation Strategies

Sequential Bromination and Iodination

Direct halogenation of naphthalene faces regiochemical challenges due to competing α- and β-site reactivity. However, 1-bromonaphthalene can be iodinated at the 3-position using iodine monochloride (ICl) in the presence of Lewis acids like FeCl₃. This method, while underdeveloped for naphthalenes, has been applied to synthesize 3-bromo-1,2,4,5,6,8-hexafluoro-7-iodonaphthalene via electrophilic substitution.

Limitations:

-

Competing dihalogenation

-

Moderate yields (50–60% estimated)

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

Coupling Products: Biaryl compounds with diverse functional groups.

Oxidation Products: Naphthoquinones.

Reduction Products: Dihydronaphthalenes.

Scientific Research Applications

1-Bromo-3-iodonaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-iodonaphthalene in chemical reactions involves the reactivity of the bromine and iodine atoms. These halogens can undergo substitution or coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 1-Bromo-3-iodonaphthalene and related halogenated naphthalenes/aromatic compounds:

Table 1: Comparative Properties of Halogenated Naphthalenes

Key Comparisons

Reactivity :

- This compound vs. 1-Bromonaphthalene : The iodine substituent in the former enhances electrophilic substitution reactivity due to its larger atomic size and weaker C-I bond compared to C-Br. This makes iodine a better leaving group in nucleophilic aromatic substitution .

- 2-Bromo-1-iodonaphthalene (CAS 676267-05-3) differs in substituent positions, leading to distinct regioselectivity in reactions. For example, iodine in position 1 may direct incoming electrophiles to specific naphthalene positions .

Physical Properties :

- Halogenation increases molecular weight and boiling points. 1-Bromonaphthalene boils at 281°C , while iodinated analogs (e.g., 2-Bromo-1-iodonaphthalene) likely have higher boiling points due to increased molecular mass.

- Solubility trends: Brominated naphthalenes (e.g., 1-Bromonaphthalene) are miscible in alcohols, benzene, and ether , whereas iodinated derivatives exhibit lower aqueous solubility due to greater hydrophobicity.

Applications: this compound is valuable in synthesizing complex aryl structures for pharmaceuticals or optoelectronic materials, leveraging the orthogonal reactivity of Br and I . 1-Bromo-2-(bromomethyl)naphthalene (CAS 37763-43-2) serves as a bifunctional reagent in polymerization, contrasting with the mono-halogenated 1-Bromonaphthalene .

Safety Considerations: Brominated naphthalenes (e.g., 1-Bromonaphthalene) pose health hazards (OSHA Health rating 2) with delayed toxicity symptoms .

Structural and Electronic Effects

- Substituent Position : The meta arrangement of Br and I in this compound creates distinct electronic effects compared to para-substituted analogs. This influences aromatic ring activation/deactivation and directs subsequent substitution reactions.

- Steric vs. Electronic Contributions : Methyl groups (e.g., 1-Bromo-2-methylnaphthalene) hinder reactivity sterically, whereas halogens modulate reactivity electronically .

Notes

Biological Activity

1-Bromo-3-iodonaphthalene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrI |

| Molecular Weight | 305.99 g/mol |

| Density | 2.0 g/cm³ |

| Boiling Point | 295 °C |

| Melting Point | 60-62 °C |

These properties are essential for understanding the compound's behavior in biological systems.

Synthesis

The synthesis of this compound typically involves halogenation reactions of naphthalene derivatives. A common method includes the use of bromine and iodine in a controlled environment to ensure selectivity for the desired product. The reaction can be summarized as follows:

This method allows for the efficient production of the compound while minimizing byproducts.

This compound exhibits several biological activities, primarily due to its ability to interact with various biological targets. Notably, it has been studied for its effects on:

- Antimicrobial Activity : Research indicates that halogenated naphthalenes can inhibit bacterial growth, making them potential candidates for antibiotic development. For instance, studies have shown that similar compounds exhibit activity against strains such as Staphylococcus aureus and E. coli .

- Anticancer Properties : Compounds with halogen substitutions have been noted for their cytotoxic effects on cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in specific cancer cell types, possibly through the generation of reactive oxygen species (ROS) .

Case Studies

Several case studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study published in Nature demonstrated that halogenated naphthalenes could disrupt bacterial cell membranes, leading to cell lysis . The study highlighted the potential of these compounds as effective antibacterial agents.

- Cytotoxicity in Cancer Cells : Research conducted on human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to mitochondrial dysfunction and increased oxidative stress .

Research Findings

Recent investigations into the biological activity of this compound have provided critical insights:

- Structure-Activity Relationship (SAR) : Studies indicate that the position and type of halogen substitution significantly influence biological activity. For example, compounds with iodine substitutions often exhibit enhanced reactivity compared to those with only bromine .

- Potential Drug Development : Given its promising biological activities, researchers are exploring this compound as a lead compound for drug development targeting bacterial infections and cancer therapies .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1-Bromo-3-iodonaphthalene, and how do they influence its reactivity in cross-coupling reactions?

- Answer : The compound’s reactivity is governed by halogen electronegativity (Br: 2.96, I: 2.66) and bond dissociation energies (C-Br: ~70 kcal/mol; C-I: ~55 kcal/mol). The iodine atom’s larger atomic radius enhances polarizability, making it more reactive in Suzuki-Miyaura couplings compared to bromine. Structural characterization via -NMR typically shows aromatic protons in the 7.2–8.5 ppm range, while mass spectrometry confirms molecular ions at m/z 328 (CHBrI) .

Q. What are the standard synthetic routes for preparing this compound, and what purity thresholds are critical for catalytic applications?

- Answer : Common methods include halogenation of naphthalene derivatives using NBS (N-bromosuccinimide) and iodine monochloride (ICl) under electrophilic substitution conditions. Purification via column chromatography (silica gel, hexane:DCM eluent) is essential to achieve >98% purity, as residual halides (>1%) can poison transition-metal catalysts like Pd(PPh) .

Q. How should researchers handle and store this compound to minimize decomposition and ensure safety?

- Answer : Store in amber vials at 2–8°C under inert gas (argon) to prevent photolytic degradation and moisture absorption. Safety protocols mandate PPE (gloves, goggles) due to acute toxicity (NFPA Health Hazard Rating: 2). Spills require neutralization with activated carbon and disposal per EPA halogenated waste guidelines .

Q. Which spectroscopic techniques are most effective for characterizing halogenated naphthalenes, and how do data interpretations differ between Br and I substituents?

- Answer :

- UV-Vis : Iodine’s heavy atom effect enhances spin-orbit coupling, red-shifting absorption bands compared to bromine analogs.

- X-ray Crystallography : Iodine’s electron density facilitates easier structural resolution (R-factor < 0.05 vs. Br’s ~0.08).

- Elemental Analysis : Halogen content must match theoretical values within ±0.3% to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in Ullmann-type coupling reactions involving this compound?

- Answer : Discrepancies often arise from competing pathways (radical vs. ionic mechanisms). Use isotopic labeling (-naphthalene) and in-situ -NMR to track intermediates. For example, slower iodobenzene formation in polar solvents suggests a charge-separated transition state, whereas nonpolar solvents favor radical pathways .

Q. What experimental designs optimize the regioselective functionalization of this compound in multi-step syntheses?

- Answer : Employ orthogonal protecting groups (e.g., trimethylsilyl for iodine) to selectively activate the bromine site. A sequential Pd/Cu bimetallic system enables Suzuki coupling at Br (step 1, 80°C) followed by Sonogashira at I (step 2, 110°C) with >90% yield .

Q. How do computational models (DFT, MD) predict the environmental persistence of this compound, and what experimental validation is required?

- Answer : DFT calculations (B3LYP/6-311+G(d)) estimate a half-life >180 days in aquatic systems due to low electrophilicity (Fukui indices: =0.12 for Br, 0.09 for I). Validate via OECD 301F biodegradation assays; discrepancies >15% between predicted and experimental data necessitate re-evaluating solvent effects .

Q. What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

- Answer : Implement Quality-by-Design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.